2-Phenyl-1-(3-piperidinyl)ethanone hydrate
CAS No.: 1269054-13-8
Cat. No.: VC3373333
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269054-13-8 |
---|---|
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
IUPAC Name | 2-phenyl-1-piperidin-3-ylethanone;hydrate |
Standard InChI | InChI=1S/C13H17NO.H2O/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H2 |
Standard InChI Key | ZYXVJGLPWWOVCO-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C(=O)CC2=CC=CC=C2.O |
Canonical SMILES | C1CC(CNC1)C(=O)CC2=CC=CC=C2.O |
Introduction
Chemical Structure and Properties
Structural Features
2-Phenyl-1-(3-piperidinyl)ethanone hydrate features several key structural elements:
-
A piperidine ring with substitution at position 3
-
A phenyl group connected to an ethanone moiety
-
Water molecules incorporated into the crystal lattice structure
The compound's structure can be analyzed in terms of its functional groups and their spatial arrangement. The piperidine ring provides a basic nitrogen center, while the phenyl group contributes aromatic character. The ethanone group introduces a carbonyl functionality that can participate in various chemical reactions.
Physical Properties
Based on structural analysis and comparison with similar compounds, 2-Phenyl-1-(3-piperidinyl)ethanone hydrate likely exhibits the following physical properties:
Property | Expected Value/Description |
---|---|
Physical Appearance | Crystalline solid |
Solubility | Moderately soluble in polar organic solvents; enhanced water solubility due to hydrate formation |
Melting Point | Likely in the range of 160-190°C (based on similar compounds) |
pKa | Approximately 8-9 for the piperidine nitrogen |
Stability | Relatively stable at room temperature; may require protection from moisture for long-term storage |
Comparison with Related Compounds
The structural features of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate can be compared with similar compounds such as 2-phenyl-2-(piperidin-1-yl)-1,1-di(pyridin-3-yl)ethanol . While both contain piperidine and phenyl moieties, they differ in substitution patterns and functional groups. These structural differences likely result in distinct physicochemical properties and biological activities.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate likely involves several possible synthetic pathways:
Nucleophilic Substitution Approach
One potential synthetic route may involve the reaction of 3-piperidinone with appropriate phenylacetic acid derivatives, followed by reduction and hydration steps. This approach would utilize the nucleophilic properties of the nitrogen in the piperidine ring.
Cross-Coupling Reactions
Another potential synthetic approach could employ palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the desired position, followed by functional group transformations to establish the ethanone moiety.
Reaction Conditions
Based on similar compounds studied in the literature, optimal reaction conditions might include:
Reaction Step | Solvent | Temperature | Catalyst/Reagent | Duration |
---|---|---|---|---|
Initial Coupling | Ethanol or THF | 60-80°C | Base (e.g., triethylamine) | 2-4 hours |
Functional Group Transformation | Methanol | Room temperature to 40°C | Reducing agent (e.g., NaBH4) | 1-2 hours |
Hydrate Formation | Water/organic solvent mixture | Room temperature | None | Crystallization process |
Drawing from the synthesis methods used for analogous compounds, the reaction of appropriate starting materials in the presence of a base such as triethylamine might be effective, as demonstrated in the preparation of triazole derivatives .
Structural Element | Potential Contribution to Activity |
---|---|
Piperidine Ring | Provides basic nitrogen center for receptor binding |
Phenyl Group | Contributes to lipophilicity and potential π-π interactions with target proteins |
Ethanone Moiety | Offers hydrogen bond acceptor functionality |
Hydrate Form | May influence solubility, bioavailability, and stability |
Analytical Characterization
Spectroscopic Analysis
Characterization of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate would typically involve multiple spectroscopic techniques:
NMR Spectroscopy
Proton (¹H) NMR spectroscopy would likely reveal characteristic signals for:
-
Aromatic protons of the phenyl group (approximately δ 7.2-7.8 ppm)
-
Piperidine ring protons (approximately δ 1.4-3.5 ppm)
-
Methylene and methine protons adjacent to the carbonyl group (approximately δ 2.5-4.0 ppm)
Carbon (¹³C) NMR would show distinctive signals for the carbonyl carbon (approximately δ 195-205 ppm) and aromatic carbons (approximately δ 125-140 ppm).
Infrared Spectroscopy
IR spectroscopy would be expected to show characteristic absorption bands:
-
Carbonyl stretching (approximately 1680-1700 cm⁻¹)
-
C-H stretching of aromatic and aliphatic groups (approximately 2800-3100 cm⁻¹)
-
O-H stretching from the hydrate (broad band approximately 3200-3500 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for purity assessment and structural confirmation of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate.
Computational Studies and Molecular Modeling
Predicted Properties
Computational studies could provide valuable insights into the properties and behavior of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate. Molecular modeling techniques might predict:
-
Binding affinities to potential biological targets
-
Conformational preferences and molecular dynamics
-
Electronic structure and reactivity patterns
Docking Studies
Molecular docking studies could identify potential interactions between 2-Phenyl-1-(3-piperidinyl)ethanone hydrate and biological targets such as enzymes or receptors. These computational approaches would help prioritize experimental studies and guide structure optimization efforts.
Safety Aspect | Consideration |
---|---|
Acute Toxicity | Likely moderate toxicity requiring standard laboratory precautions |
Skin/Eye Irritation | Possible irritant properties necessitating appropriate personal protective equipment |
Long-term Effects | Further studies needed to assess chronic toxicity and carcinogenicity |
Research Gaps and Future Directions
Current Limitations in Knowledge
Despite the potential significance of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, several knowledge gaps remain:
-
Comprehensive synthetic optimization studies
-
Detailed structure-activity relationship analysis
-
Specific biological target identification
-
Long-term stability studies of the hydrate form
Promising Research Avenues
Future research directions could include:
-
Development of efficient and scalable synthetic routes
-
Investigation of biological activities across multiple therapeutic areas
-
Structure optimization to enhance potency and selectivity
-
Exploration of alternative solid forms (polymorphs, different hydration states)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume